molecular formula C21H22N2O3S2 B2699308 2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034461-80-6

2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No. B2699308
CAS RN: 2034461-80-6
M. Wt: 414.54
InChI Key: QYCJBHHRSSYXAQ-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis of various derivatives of 1H-indole, including 2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone, and their biological evaluation. One study focused on synthesizing new chalcone derivatives with 1H-indole for potential anti-inflammatory applications in rats (Rehman, Saini, & Kumar, 2022).

Antioxidant and Antimicrobial Activities

Another line of research investigated the antioxidant and antimicrobial activities of novel 1H-indole derivatives. This included studying the efficacy of various compounds for their ability to combat oxidative stress and microbial infections (Gopi, Sastry, & Dhanaraju, 2016).

Anticandidal Activity and Cytotoxicity

The anticandidal activity and cytotoxic effects of certain derivatives, including tetrazole derivatives, have been explored. These compounds were evaluated for their potential in treating candida infections with minimal cytotoxicity (Kaplancıklı et al., 2014).

Anticholinesterase Activities

Researchers have also synthesized and tested derivatives for their anticholinesterase activities, a crucial aspect in the treatment of conditions like Alzheimer's disease. These compounds were evaluated for their effectiveness in inhibiting acetylcholinesterase, an enzyme associated with neurological function (Abu Mohsen et al., 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of 1H-indole derivatives have been studied, emphasizing their potential in treating various bacterial and fungal infections. This research is significant in the development of new medications for resistant microbial strains (Anonymous, 2020).

Anticonvulsant Properties

Certain derivatives have been explored for their potential as anticonvulsant agents. This involves studying their effectiveness in preventing seizures, which is vital for the treatment of epilepsy and related disorders (Ahuja & Siddiqui, 2014).

Analgesic and Anti-inflammatory Activities

The synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs) and their pharmacological effects, including analgesic and anti-inflammatory activities, have been a focus of research. This is particularly relevant in the context of pain management and inflammatory diseases (Kumar et al., 2022).

Mechanism of Action

Indole derivatives are known to possess various biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c24-21(15-27-19-14-22-18-9-5-4-8-17(18)19)23-11-10-20(28(25,26)13-12-23)16-6-2-1-3-7-16/h1-9,14,20,22H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCJBHHRSSYXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

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